molecular formula C9H12N2O2 B11911491 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione

Cat. No.: B11911491
M. Wt: 180.20 g/mol
InChI Key: ZNZDCMKSVKLRRV-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound It belongs to the quinazoline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an appropriate ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This would include scaling up the reaction, ensuring efficient mixing, and maintaining precise temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can produce a variety of functionalized quinazoline compounds.

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: This compound is explored as a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family.

    4(3H)-Quinazolinone: A closely related compound with similar biological activities.

    2-Methylquinazoline: Another derivative with potential medicinal applications.

Uniqueness

6-Methyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

6-methyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C9H12N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h5H,2-4H2,1H3,(H2,10,11,12,13)

InChI Key

ZNZDCMKSVKLRRV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=O)NC(=O)N2

Origin of Product

United States

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